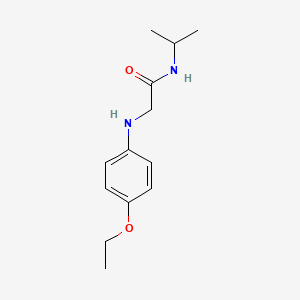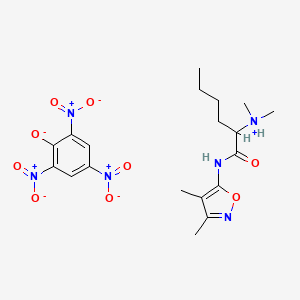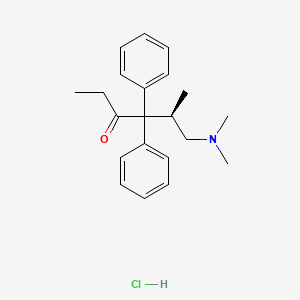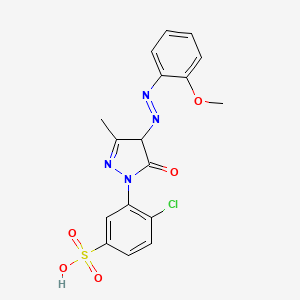
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one is a synthetic organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one typically involves the following steps:
Diazotization: The starting material, 2-chloro-5-sulfophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-(2-methoxyphenyl)pyrazolin-5-one under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro and sulfo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro or sulfo groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one has various applications in scientific research:
Chemistry: Used as a dye or pigment in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one depends on its application:
Dyeing: The compound binds to substrates through ionic or covalent interactions, imparting color.
Biological Activity: The compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-phenylazo-2-pyrazolin-5-one: Similar structure but lacks the methoxy group.
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-methoxyphenyl)azo-2-pyrazolin-5-one: Similar structure but with a methoxy group at a different position.
Eigenschaften
CAS-Nummer |
70796-13-3 |
|---|---|
Molekularformel |
C17H15ClN4O5S |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
4-chloro-3-[4-[(2-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C17H15ClN4O5S/c1-10-16(20-19-13-5-3-4-6-15(13)27-2)17(23)22(21-10)14-9-11(28(24,25)26)7-8-12(14)18/h3-9,16H,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
VHZNCHMYOXBBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=C(C=CC(=C3)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


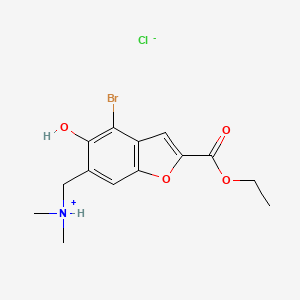

![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)

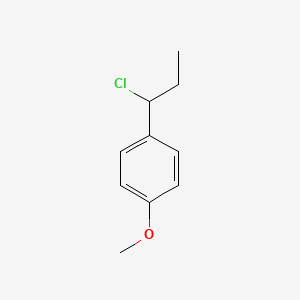

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
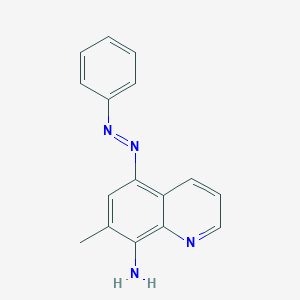
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)
